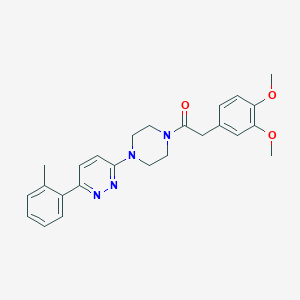

2-(3,4-Dimethoxyphenyl)-1-(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-1-[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O3/c1-18-6-4-5-7-20(18)21-9-11-24(27-26-21)28-12-14-29(15-13-28)25(30)17-19-8-10-22(31-2)23(16-19)32-3/h4-11,16H,12-15,17H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUDIQQZJUFHTKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)C(=O)CC4=CC(=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3,4-Dimethoxyphenyl)-1-(4-(6-(o-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure that includes a dimethoxyphenyl group, a pyridazin moiety, and a piperazine ring. Its molecular formula is , which suggests potential interactions with biological targets due to the presence of nitrogen and oxygen atoms.

1. Antimicrobial Activity

Recent studies have shown that derivatives of pyridazine and piperazine exhibit significant antimicrobial properties. For instance, compounds with similar structures have been evaluated for their antibacterial and antifungal activities. Notably, compounds containing the pyridazine ring demonstrated noteworthy efficacy against various pathogens, indicating that our compound may also possess similar properties .

2. Anticancer Potential

The anticancer activity of related compounds has been explored extensively. A study on heterocyclic derivatives indicated that certain pyridazine-based compounds exhibited cytotoxic effects against cancer cell lines . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation, suggesting that our compound could be investigated for similar effects.

3. Anti-inflammatory Effects

Research has indicated that piperazine derivatives can act as anti-inflammatory agents by inhibiting pro-inflammatory cytokines. This is particularly relevant as inflammation is a critical factor in various diseases, including cancer and autoimmune disorders . The dual inhibition mechanism observed in some related compounds could also be applicable to our compound.

Case Studies

Case Study 1: Antimicrobial Evaluation

A series of pyridazine derivatives were synthesized and tested for antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had minimum inhibitory concentrations (MIC) as low as 32 μg/mL, indicating potent activity .

Case Study 2: Anticancer Activity

In a study investigating the cytotoxicity of pyridazine derivatives against breast cancer cell lines (MCF-7), one derivative exhibited an IC50 value of 15 μM. This suggests that structural modifications can lead to enhanced anticancer properties .

Data Tables

Comparison with Similar Compounds

Structural Analysis and Key Features

- Core Structure: The ethanone backbone connects a 3,4-dimethoxyphenyl group to a piperazine ring.

- 3,4-Dimethoxyphenyl may improve lipophilicity (LogP) compared to halogenated or trifluoromethyl groups in analogs .

Comparison with Pyridine-Based CYP51 Inhibitors (UDO/UDD)

Pyridine derivatives like (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) and N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine (UDD) are potent CYP51 inhibitors with anti-Trypanosoma cruzi activity. Key differences:

| Feature | Target Compound | UDO/UDD |

|---|---|---|

| Heterocycle | Pyridazine (two N atoms) | Pyridine (one N atom) |

| Substituents | o-Tolyl, dimethoxyphenyl | Trifluoromethyl, chlorophenyl |

| Electronic Effects | Electron-deficient (pyridazine) | Moderately polar (pyridine) |

| Solubility | Likely higher (dimethoxy) | Lower (CF3 groups) |

The pyridazine core in the target compound may offer stronger dipole interactions with CYP51, but the absence of trifluoromethyl groups could reduce enzyme affinity compared to UDO/UDD .

Comparison with Pyridazine-Containing Piperazine Derivatives

The patent compound 1-[4-(4-{[6-(3,5-Dichloro-benzyloxy)-pyridazin-3-ylamino]-methyl}-phenyl)-piperazin-1-yl]-ethanone shares a pyridazine-piperazine scaffold but differs in substituents:

| Feature | Target Compound | Patent Compound |

|---|---|---|

| Pyridazine Sub. | o-Tolyl | 3,5-Dichloro-benzyloxy |

| Aromatic Groups | 3,4-Dimethoxyphenyl | Chlorinated benzyloxy |

| Bioactivity | Undisclosed (inferred CYP51) | Likely antiparasitic |

The dichloro-benzyloxy group in the patent compound may enhance target binding via halogen bonds, whereas the o-tolyl group in the target compound prioritizes steric effects over electronic interactions .

Impact of Aryl Substituents on Pharmacological Activity

- Dimethoxyphenyl vs.

- o-Tolyl vs. Pyridin-3-yl () : The pyridin-3-yl group in 2-[3,5-Dioxo-4-(pyridin-3-yl)piperazin-1-yl]acetic acid allows for π-π stacking, while o-tolyl may hinder binding due to steric hindrance .

- Piperazine Linker Variations : Substitutions on the piperazine nitrogen (e.g., pyridazine vs. benzothiazole in ) alter molecular geometry and membrane permeability .

Q & A

Q. What are the recommended analytical techniques for characterizing the purity and structure of this compound?

Methodological Answer:

- HPLC and NMR : High-performance liquid chromatography (HPLC) with a C18 column (e.g., 95% purity verification) and nuclear magnetic resonance (NMR) spectroscopy (1H/13C) are essential for structural confirmation. For example, the methoxy groups on the 3,4-dimethoxyphenyl moiety can be identified via distinct proton signals at δ 3.7–3.9 ppm in 1H NMR .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) should validate the molecular ion peak (e.g., [M+H]+) to confirm the molecular formula .

Q. How should this compound be stored to ensure stability during experimental workflows?

Methodological Answer:

- Storage Conditions : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent degradation of the piperazine and pyridazine moieties. Avoid repeated freeze-thaw cycles .

- Stability Testing : Monitor degradation via periodic HPLC analysis. Organic degradation rates increase with temperature, as observed in similar compounds during 9-hour experiments .

Q. What synthetic routes are reported for analogous piperazine-pyridazine derivatives?

Methodological Answer:

- Key Steps : (1) Condensation of substituted pyridazin-3-ylpiperazine with 3,4-dimethoxyphenyl acetyl chloride under Schotten-Baumann conditions. (2) Purification via column chromatography (silica gel, ethyl acetate/hexane gradient). For example, similar protocols achieved yields of 60–75% for pyridazine-piperazine hybrids .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data for this compound across different assays?

Methodological Answer:

- Assay Optimization : Control for solvent effects (e.g., DMSO concentration ≤0.1%) and batch-to-batch purity variations. For example, impurities >5% in similar compounds skewed IC50 values by 2–3 orders of magnitude .

- Orthogonal Validation : Use SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding affinity trends observed in enzyme inhibition assays .

Q. What computational strategies are suitable for predicting the conformational flexibility of the piperazine-pyridazine core?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate the compound in explicit solvent (e.g., water/ethanol) to analyze torsional angles of the piperazine ring. For example, crystal structures of analogous compounds (e.g., triclinic P1 symmetry, α = 73.5°, β = 71.3°) reveal restricted rotation due to steric hindrance from o-tolyl substituents .

- Density Functional Theory (DFT) : Calculate energy barriers for piperazine ring inversion to correlate with experimental NMR line-shape analysis .

Q. How can experimental designs mitigate limitations in generalizing results from in vitro to in vivo models?

Methodological Answer:

- Matrix Stabilization : Pre-treat biological samples with protease inhibitors and continuous cooling to minimize organic degradation, as observed in 9-hour HSI data collection protocols .

- Dose Escalation Studies : Use pharmacokinetic modeling (e.g., compartmental analysis) to adjust dosing regimens for bioavailability differences between cell-based and animal models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.